N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of furan, thiophene, and triazole. Furan and thiophene are heterocyclic organic compounds, which are known to have a wide range of biological and medicinal activities . Triazoles are another class of compounds that are often used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Antibacterial and Antiurease Activities
A study by Sokmen et al. (2014) involved the synthesis of acylhydrazone compounds through the condensation of ethyl benzimidate hydrochloride with furan-2-carbohydrazide, leading to the formation of 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazoles after treatment with hydrazine hydrate. The resulting compounds exhibited significant antiurease and antioxidant activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Sokmen et al., 2014).
Antimicrobial Activities
Başoğlu et al. (2013) reported the synthesis of new azole derivatives starting from furan-2-carbohydrazide. These compounds, including 1,2,4-triazole derivatives, demonstrated antimicrobial activity against various microorganisms, suggesting their use as potential antimicrobial agents (Başoğlu et al., 2013).
Synthesis and Reactivity
Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further processed it to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, indicating its versatile reactivity for further chemical modifications and applications (Aleksandrov et al., 2017).
Corrosion Inhibition
Murmu et al. (2020) studied the corrosion inhibition properties of azomethine functionalized triazole derivatives for mild steel in an acidic medium. Their findings demonstrated that these compounds are effective corrosion inhibitors, with the heteroatoms present in their structure playing a crucial role in their inhibitory performance. This suggests potential applications in materials science, particularly in corrosion protection (Murmu et al., 2020).
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-18-11-14(16-17-18)15(20)19(10-12-4-2-8-21-12)7-6-13-5-3-9-22-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIOEYCFSPYDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.